N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
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Description
N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a useful research compound. Its molecular formula is C28H28F3N5O3S and its molecular weight is 571.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A study by Markosyan et al. (2015) in the Pharmaceutical Chemistry Journal detailed the synthesis of 2-sulfanyl-substituted quinazolines, which showed high anti-monoamine oxidase and antitumor activity. This research is relevant as it explores the synthesis and biological activities of compounds structurally related to the given chemical compound (Markosyan et al., 2015).
Pesticidal Activities
- Misra and Gupta (1982) reported on the synthesis of quinazoline derivatives and their screening for antibacterial, insecticidal, and anti-acetylcholinesterase activities. These compounds exhibited significant activities, indicating their potential in pest control applications (Misra & Gupta, 1982).
Effects on Brain Monoamine Oxidase
- Another study by Markosyan et al. (2008) investigated the effects of synthesized quinazolines on brain monoamine oxidase (MAO) activity and their antitumor activities, showing that most compounds inhibited 5-HT deamination and had moderate therapeutic effects (Markosyan et al., 2008).
Synthesis and Anticancer Activity
- El Rayes et al. (2019) synthesized methyl quinoxalin-2-ylsulfanyl propanamides and tested their antiproliferative activity against human cell lines. Some compounds exhibited significant anticancer activity, indicating potential therapeutic uses (El Rayes et al., 2019).
Antibacterial Activity and Molecular Docking Studies
- Mood et al. (2022) synthesized quinazolin-3-yl)amino)nicotinates and evaluated their in vitro antibacterial activity. They found that some compounds possessed excellent growth inhibition activity, suggesting their utility as antibacterial agents (Mood et al., 2022).
Parenteral Formulation Development
- Gu et al. (1988) investigated the degradation kinetics and solubility of a related compound, RS-82856, in various solutions. This study is essential for understanding the stability and formulation considerations of similar compounds (Gu et al., 1988).
Properties
IUPAC Name |
N-cyclohexyl-3-[3-oxo-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3N5O3S/c29-28(30,31)17-7-6-10-19(15-17)33-24(38)16-40-27-35-21-12-5-4-11-20(21)25-34-22(26(39)36(25)27)13-14-23(37)32-18-8-2-1-3-9-18/h4-7,10-12,15,18,22H,1-3,8-9,13-14,16H2,(H,32,37)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYVJOLJHGGVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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